![molecular formula C22H23N3O4 B2477603 1-(2H-1,3-benzodioxole-5-carbonyl)-1',6'-dimethyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-4'-one CAS No. 1251606-75-3](/img/structure/B2477603.png)
1-(2H-1,3-benzodioxole-5-carbonyl)-1',6'-dimethyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-4'-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2H-1,3-benzodioxole-5-carbonyl)-1’,6’-dimethyl-3’,4’-dihydro-1’H-spiro[piperidine-4,2’-quinazoline]-4’-one is a complex organic compound featuring a unique spiro structure. This compound is characterized by the presence of a benzodioxole moiety, a piperidine ring, and a quinazoline core, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
The synthesis of 1-(2H-1,3-benzodioxole-5-carbonyl)-1’,6’-dimethyl-3’,4’-dihydro-1’H-spiro[piperidine-4,2’-quinazoline]-4’-one involves multiple steps, typically starting with the preparation of the benzodioxole and quinazoline intermediates. The reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness.
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized under specific conditions, leading to the formation of quinones.
Reduction: The quinazoline core can be reduced to form dihydroquinazolines.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and solvents such as dichloromethane or ethanol. The major products formed from these reactions depend on the specific reagents and conditions employed.
Aplicaciones Científicas De Investigación
1-(2H-1,3-benzodioxole-5-carbonyl)-1’,6’-dimethyl-3’,4’-dihydro-1’H-spiro[piperidine-4,2’-quinazoline]-4’-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 1-(2H-1,3-benzodioxole-5-carbonyl)-1’,6’-dimethyl-3’,4’-dihydro-1’H-spiro[piperidine-4,2’-quinazoline]-4’-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole moiety may interact with active sites, while the quinazoline core can modulate the activity of certain proteins. These interactions can lead to changes in cellular pathways, influencing processes like cell proliferation, apoptosis, or neurotransmission.
Comparación Con Compuestos Similares
Similar compounds include other benzodioxole and quinazoline derivatives. Compared to these, 1-(2H-1,3-benzodioxole-5-carbonyl)-1’,6’-dimethyl-3’,4’-dihydro-1’H-spiro[piperidine-4,2’-quinazoline]-4’-one stands out due to its spiro structure, which imparts unique chemical and biological properties. Some similar compounds are:
- 1-(2H-1,3-benzodioxole-5-carbonyl)pyrrolidin-2-yl]-N-(2,4-difluorophenyl)-1,3,4-thiadiazole-2-carboxamide
- 1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol
These compounds share structural motifs but differ in their specific functional groups and overall molecular architecture, leading to distinct reactivity and applications.
Propiedades
IUPAC Name |
1'-(1,3-benzodioxole-5-carbonyl)-1,6-dimethylspiro[3H-quinazoline-2,4'-piperidine]-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4/c1-14-3-5-17-16(11-14)20(26)23-22(24(17)2)7-9-25(10-8-22)21(27)15-4-6-18-19(12-15)29-13-28-18/h3-6,11-12H,7-10,13H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVVKKSDLJZJDFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3(CCN(CC3)C(=O)C4=CC5=C(C=C4)OCO5)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-2-(2-methylphenoxy)acetamide](/img/structure/B2477521.png)
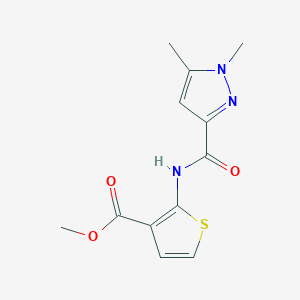
![4-({[(4-Chlorobenzyl)oxy]imino}methyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B2477524.png)
![3-methyl-2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2477526.png)
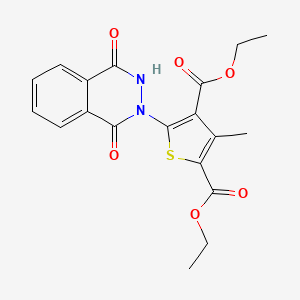
![7-({4-[4-(2-methoxyphenyl)piperazine-1-carbonyl]phenyl}methyl)-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2477528.png)

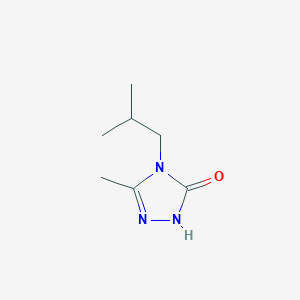
![1,3-Bis(4-methoxyphenyl)-5-[(4-methylsulfanylphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B2477532.png)
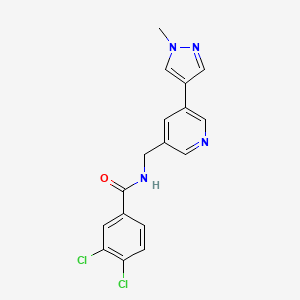
![ethyl 4-(2-{[5-(2-methylbenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate](/img/structure/B2477538.png)
![Ethyl 4-{[4-methyl-6-(morpholin-4-yl)-5-nitropyrimidin-2-yl]amino}benzoate](/img/structure/B2477539.png)
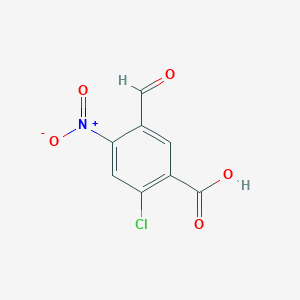
![2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-ethyl-N-(m-tolyl)acetamide](/img/new.no-structure.jpg)
